Product packaging for 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine(Cat. No.:CAS No. 1449117-35-4)

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1444801
CAS No.: 1449117-35-4
M. Wt: 226.07 g/mol
InChI Key: MNFSONFFBSRURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a brominated heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with an ethyl group at position 3 and a bromine atom at position 3. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and receptors . The bromine atom enhances electrophilicity, facilitating cross-coupling reactions for further derivatization, while the ethyl group contributes to lipophilicity, influencing pharmacokinetic properties . Pyrazolo[3,4-b]pyridine derivatives are associated with diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory effects, making this compound a valuable intermediate in drug discovery .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8BrN3 B1444801 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1449117-35-4

Properties

IUPAC Name

5-bromo-3-ethyl-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-7-6-3-5(9)4-10-8(6)12-11-7/h3-4H,2H2,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFSONFFBSRURT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C=C(C=NC2=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Preparation Routes and Conditions

Step Starting Material Reagents/Conditions Description Yield (%) Reference
1 1H-pyrazolo[3,4-b]pyridine Bromination (e.g., N-bromosuccinimide) Bromination at 5-position to get 5-bromo derivative Not specified
2 5-Bromo-1H-pyrazolo[3,4-b]pyridine N-iodosuccinimide (NIS), PMB-Cl Iodination and NH protection to form key intermediate Not specified
3 Protected intermediate Alkylation (ethylation) Introduction of ethyl group at 3-position Not specified
4 Deprotection Acidic or reductive conditions Removal of protecting group to yield final compound Not specified

The above synthetic route is designed to ensure regioselective substitution and to minimize side reactions. Industrial scale-up typically involves large-scale bromination under tightly controlled temperature and stoichiometry to maximize yield and purity.

Alternative Ring-Closure Synthesis of Pyrazolo[3,4-b]pyridine Core

A patented method describes the synthesis of the pyrazolo[3,4-b]pyridine core via a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde in dimethylformamide (DMF) solvent, catalyzed by oxammonium hydrochloride with triethylamine at 60°C. This method yields the 1H-pyrazolo[3,4-b]pyridine scaffold in high yields (up to 85%) and mild conditions, suitable for industrial production.

Parameter Condition/Value Notes
Solvent Dimethylformamide (DMF) Polar aprotic solvent
Catalyst Oxammonium hydrochloride Facilitates ring closure
Base Triethylamine Neutralizes acid byproducts
Temperature 60°C Mild reaction temperature
Reaction time 6–8 hours Monitored by TLC
Yield 43% to 85% depending on catalyst ratio Higher catalyst ratio improves yield

This method is mainly for preparing the core pyrazolo[3,4-b]pyridine, which can then be functionalized further to introduce the bromine and ethyl groups at desired positions.

Chemical Reaction Types Involved in Preparation

Reaction Type Reagents/Conditions Purpose/Outcome
Bromination N-bromosuccinimide (NBS), controlled temperature Introduction of bromine at 5-position
Iodination N-iodosuccinimide (NIS) Intermediate functionalization
Protection Para-methoxybenzyl chloride (PMB-Cl) Protect NH group during alkylation
Alkylation (Ethylation) Alkyl halides or ethylating agents Introduce ethyl group at 3-position
Deprotection Acidic or reductive conditions Remove protecting group to yield final product

These reactions are carefully optimized to achieve selective substitution without affecting the pyrazolo[3,4-b]pyridine core structure.

Industrial Production Considerations

  • Large-scale bromination reactions are typically carried out under controlled conditions to avoid over-bromination or degradation.
  • Use of DMF as solvent and oxammonium hydrochloride as catalyst in ring-closure steps provides a scalable and relatively environmentally friendly process.
  • Protection/deprotection steps add complexity but are necessary for regioselectivity.
  • Yields vary depending on reaction conditions but can reach up to 85% in ring-closure steps and high purity in final bromination/ethylation steps.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Notes
Bromination of pyrazolo[3,4-b]pyridine 1H-pyrazolo[3,4-b]pyridine N-bromosuccinimide (NBS), controlled temp Not specified Introduces bromine at 5-position
Ring-closure synthesis 2-chloro-3-pyridinecarboxaldehyde Oxammonium hydrochloride, DMF, triethylamine, 60°C 43–85 Forms pyrazolo[3,4-b]pyridine core
Protection and ethylation 5-Bromo-1H-pyrazolo[3,4-b]pyridine PMB-Cl for protection, ethylating agents Not specified Introduces ethyl group at 3-position
Deprotection Protected intermediate Acidic/reductive conditions Not specified Final step to yield target compound

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is primarily studied as an inhibitor of tropomyosin receptor kinases (TRKs), which are crucial in various cellular processes including growth and differentiation. The inhibition of TRKs can lead to decreased cell proliferation and potential induction of apoptosis in cancer cells .

Mechanism of Action :

  • Target : TRKs (TRKA, TRKB, TRKC)
  • Biochemical Pathways Affected :
    • Ras/Erk pathway
    • Phospholipase C-gamma (PLC-γ)
    • Phosphoinositide 3-kinase/Akt (PI3K/Akt)

This compound interacts with the kinase domain of TRKs, inhibiting their activity and disrupting downstream signaling pathways critical for tumor growth and survival.

Biological Research

The compound is utilized to explore the biological pathways involving TRKs and other receptor tyrosine kinases. Its role as a scaffold for developing tyrosine kinase inhibitors (TKIs) has been highlighted in various studies, showcasing its versatility in drug discovery .

Chemical Synthesis

This compound serves as an intermediate in synthesizing more complex heterocyclic compounds. The ability to modify its structure through substitution reactions allows chemists to create derivatives with enhanced biological activities or different pharmacological profiles .

Case Study 1: Inhibition of Cancer Cell Proliferation

A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant inhibitory effects on cancer cell lines by targeting TRK pathways. The results indicated that these compounds could reduce tumor growth in xenograft models, suggesting their potential as therapeutic agents against certain cancers .

Case Study 2: Development of Novel TKIs

Research focusing on the synthesis of new TKIs has employed this compound as a starting material. Various derivatives were synthesized and tested for their inhibitory effects on TRKs, showing promising results in preclinical trials for targeted cancer therapies .

Summary Table of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryInhibitor of TRKs; potential cancer treatmentReduces cell proliferation; induces apoptosis
Biological ResearchInvestigates TRK-related pathwaysEnhances understanding of cancer biology
Chemical SynthesisIntermediate for synthesizing complex heterocyclesFacilitates development of new TKIs

Mechanism of Action

The mechanism of action of 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with molecular targets such as TRK receptors. Upon binding to these receptors, the compound inhibits their kinase activity, thereby blocking downstream signaling pathways that are involved in cell proliferation, differentiation, and survival . This inhibition is crucial for its potential use in cancer therapy, as it can prevent the uncontrolled growth of cancer cells.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects on Pyrazolo[3,4-b]pyridine and Related Cores

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Activities Reference ID
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 3-Ethyl, 5-Bromo 198.02 Anticancer potential, kinase inhibition
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Pyrrolo[2,3-b]pyridine 5-Bromo, 3-Pyridinylethynyl 307.13 75% synthesis yield; distinct NMR shifts (δ 12.49 ppm for NH)
5-Bromo-3-((3-methoxyphenyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine (20c) Pyrrolo[2,3-b]pyridine 5-Bromo, 3-Methoxyphenylethynyl 336.18 51% synthesis yield; methoxy group enhances solubility
5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine 3-Chloro, 5-Bromo 232.46 Higher XLogP3 (2.5) vs. ethyl analog
5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine 2-Ethyl, 5-Bromo 225.09 Environmental concerns due to bromine

Key Observations :

  • Core Structure Differences : Pyrrolo[2,3-b]pyridines (e.g., 20b, 20c) exhibit a fused pyrrole ring instead of pyrazole, altering electronic properties and binding interactions. This results in distinct NMR profiles (e.g., NH signals at δ 12.49 ppm in 20b vs. δ 12.43 ppm in pyrazolo analogs) .
  • Substituent Effects : Ethyl groups (as in the target compound) improve lipophilicity compared to chlorine (higher XLogP3 in 5-Bromo-3-chloro analog: 2.5 vs. ~2.1 for ethyl derivatives) . Methoxy groups (e.g., 20c) enhance solubility but may reduce membrane permeability .
  • Synthetic Yields: Sonogashira coupling reactions for pyrrolo[2,3-b]pyridines yield 51–75%, influenced by steric hindrance from substituents .

Functionalized Derivatives

Table 2: Comparison of Ester and Carboxylate Derivatives

Compound Name Functional Group Molecular Weight (g/mol) Applications Reference ID
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 3-Carboxylate ethyl ester 270.08 Intermediate for Cdk inhibitors
5-Bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid 3-Carboxylic acid 242.03 Precursor for metal coordination

Key Observations :

  • Ester Derivatives : Ethyl esters (e.g., CAS 1131604-85-7) serve as versatile intermediates for further functionalization, with a molecular weight of 270.08 and XLogP3 of 2.1 .
  • Biological Relevance: Carboxylate derivatives are pivotal in synthesizing organometallic complexes (e.g., L2 and L3 in ), which exhibit antiproliferative activity against cancer cell lines .

Biological Activity

5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound known for its significant biological activities, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). This article delves into the compound's structure, mechanism of action, pharmacological effects, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring fused to a pyridine ring, with a bromine atom at the 5-position and an ethyl group at the 3-position. The molecular formula is C8H8BrN3C_8H_8BrN_3 with a molecular weight of approximately 228.07 g/mol .

The primary mechanism of action involves the inhibition of TRKs, which are critical in various cellular processes such as proliferation, differentiation, and survival. By binding to the kinase domain of TRKs, this compound prevents their phosphorylation and activation, disrupting downstream signaling pathways including:

  • Ras/Erk
  • PLC-γ
  • PI3K/Akt

This inhibition leads to reduced cell proliferation and may induce apoptosis in cancer cells .

Anticancer Effects

In vitro studies have demonstrated that this compound exhibits potent anticancer activity. For instance, in the Km-12 cell line, it showed an IC50 value of 0.304 μM, indicating significant inhibitory effects on cell proliferation .

Antimicrobial Activity

Research has also explored its antimicrobial properties. A study indicated that derivatives of pyrazolo[3,4-b]pyridine exhibited moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds showed promising results in antioxidant assays as well .

Antitubercular Activity

Recent investigations have highlighted the potential of pyrazolo[3,4-b]pyridines as antitubercular agents. Compounds derived from this scaffold demonstrated effectiveness against Mycobacterium tuberculosis, suggesting a promising avenue for drug development against resistant strains .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Target/Organism IC50/Effect Reference
AnticancerKm-12 Cell Line0.304 μM
Antibacterial (Gram +ve)Various StrainsModerate to Good Activity
AntitubercularMycobacterium tuberculosisEffective against MDR strains

Case Studies

Case Study 1: Inhibition of TRKs
In a study focusing on TRK inhibition, this compound was shown to significantly inhibit cell growth in various cancer cell lines. The molecular docking studies suggested strong binding affinity to TRK domains .

Case Study 2: Antimicrobial Efficacy
A series of derivatives were synthesized and tested for antibacterial properties against E. coli and S. aureus. The results indicated that certain compounds had lower MIC values compared to standard antibiotics like streptomycin .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine, and how are intermediates characterized?

  • Methodology : A common approach involves multi-step cyclocondensation or alkylation reactions. For example, cyclocondensation of substituted aminopyrazoles with α,β-unsaturated carbonyl compounds can yield pyrazolo[3,4-b]pyridine scaffolds. Bromination at the 5-position may employ N-bromosuccinimide (NBS) under controlled conditions. Intermediate purification often uses silica gel chromatography, with structural confirmation via 1^1H NMR, 13^{13}C NMR, and LC-MS .
  • Key Data : In similar compounds (e.g., 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine), yields range from 29% to 88%, depending on reaction optimization and purification efficiency .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : X-ray crystallography is the gold standard for absolute structural determination. For routine analysis, 1^1H NMR and 13^{13}C NMR are used to confirm substituent positions. For instance, the ethyl group at position 3 typically shows a triplet (J=7.5J = 7.5 Hz) for CH2_2 protons in 1^1H NMR, while the pyridine ring protons exhibit distinct coupling patterns .

Advanced Research Questions

Q. How can enantioselective synthesis of pyrazolo[3,4-b]pyridine derivatives be achieved?

  • Methodology : Chiral-at-metal Rh(III) catalysts enable asymmetric Friedel–Crafts alkylation/cyclization reactions. For example, reacting 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles yields pyrazolo[3,4-b]pyridines with 85–99% enantiomeric excess (ee). Reaction optimization includes temperature control (e.g., 25–100°C) and solvent selection (e.g., dichloromethane or THF) .
  • Key Data : Reported yields exceed 80% with high enantioselectivity, making this method suitable for drug discovery targeting CNS receptors .

Q. What computational methods are used to predict the bioactivity of this compound derivatives?

  • Methodology : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps), while molecular docking evaluates binding affinities to targets like protein kinases or acetylcholinesterase. For example, derivatives with bulky substituents at position 3 show enhanced binding to kinase ATP pockets .
  • Case Study : Pyrazolo[3,4-b]pyridines with N-(3-chloro-4-fluorophenyl) groups exhibited IC50_{50} values < 1 μM in kinase inhibition assays, validated via in vitro enzyme-linked immunosorbent assays (ELISA) .

Q. How do structural modifications at the 3-ethyl and 5-bromo positions affect physicochemical properties?

  • Methodology : Substituent effects are studied via Hammett plots or Hansch analysis. Bromine at position 5 increases molecular weight and lipophilicity (logP), while ethyl groups enhance metabolic stability. Solubility can be tuned by introducing polar groups (e.g., -OH or -NH2_2) at peripheral positions .
  • Data Contradictions : While bromine generally improves binding affinity, excessive hydrophobicity may reduce aqueous solubility, necessitating trade-offs in drug design .

Experimental Design & Data Analysis

Q. What strategies mitigate low yields in cross-coupling reactions involving this compound?

  • Methodology : Use palladium catalysts (e.g., Pd2_2(dba)3_3) with ligands like XPhos or SPhos to enhance reactivity. Optimize reaction time (12–24 hours) and temperature (80–100°C). For example, Suzuki-Miyaura coupling with aryl boronic acids achieved 70–90% yields under inert atmospheres .

Q. How are reaction intermediates monitored in multi-step syntheses?

  • Methodology : Thin-layer chromatography (TLC) and LC-MS track reaction progress. For instance, tert-butyl carbamate (Boc) protection/deprotection steps are monitored via 1^1H NMR shifts (e.g., disappearance of Boc protons at δ 1.4 ppm) .

Safety & Handling

Q. What safety protocols are critical when handling brominated pyrazolo[3,4-b]pyridines?

  • Methodology : Use fume hoods for reactions involving volatile brominating agents (e.g., HBr or NBS). Personal protective equipment (PPE) including nitrile gloves and safety goggles is mandatory. Waste disposal must comply with halogenated organic compound regulations .

Future Directions

Q. What emerging applications exist for pyrazolo[3,4-b]pyridines in material science?

  • Methodology : Metal-organic frameworks (MOFs) incorporating pyrazolo[3,4-b]pyridines (e.g., Fe3_3O4_4@Zr-MOFs) are explored for catalytic or sensing applications. Characterization involves BET surface area analysis and X-ray photoelectron spectroscopy (XPS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
5-Bromo-3-ethyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.